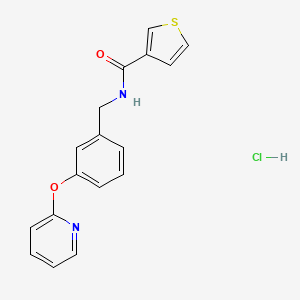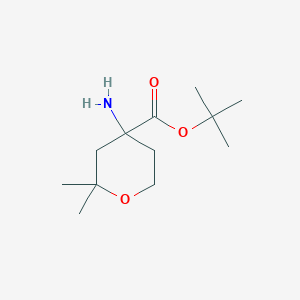
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea, also known as DANA, is a chemical compound that has shown great potential in scientific research applications. It is a urea derivative that has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors and Environmental Monitoring
Urea biosensors have seen significant advancements, particularly in detecting and quantifying urea concentrations across various fields such as fisheries, dairy, food preservation, and agriculture. The use of different nanoparticles, conducting polymers, and carbon materials in urea biosensors underscores the interdisciplinary approach to enhancing urea detection sensitivity and specificity. This has implications for environmental monitoring, where accurate assessment of urea levels can inform water quality management and agricultural practices, potentially contributing to more sustainable environmental practices (S. Botewad et al., 2021).
Therapeutic Research and Drug Development
Urease inhibitors have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although acetohydroxamic acid is the only clinically used urease inhibitor, it presents severe side effects, highlighting the need for further research into safer and more effective alternatives. This area of research not only has implications for developing new treatments but also underscores the broader role of urea derivatives in medicinal chemistry and drug development (Paulina Kosikowska & Łukasz Berlicki, 2011).
Agricultural Innovations
Nitrogen Management in Agriculture : The use of urease and nitrification inhibitors is a critical area of research in agriculture. These inhibitors aim to improve nitrogen use efficiency by reducing the volatilization and leaching of nitrogen from urea fertilizers. Studies have shown that inhibitors like NBPT significantly reduce ammonia loss from urea, contributing to more sustainable and environmentally friendly farming practices. This research is vital for developing strategies to minimize environmental pollution while ensuring optimal nutrient availability for crops (Aishwarya Ray et al., 2020).
Eigenschaften
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(20-14-7-9-15(10-8-14)22(24)25)21-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHUCBYIGLGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)







![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)